Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
propyl 2-phenyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-21-17(20)13-8-9-14-15(11-13)19-16(18-14)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
RDYZUGFBRNMRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
The cyclocondensation of 3,4-diaminobenzoic acid derivatives with benzaldehyde represents a foundational approach. In one protocol, methyl 3,4-diaminobenzoate reacts with benzaldehyde in the presence of sodium bisulfite (NaHSO₃) as a catalyst, utilizing water as a solvent to achieve a 96.3% yield . This method aligns with green chemistry principles by avoiding organic solvents. The reaction proceeds at 80–90°C for 2 hours, followed by purification via recrystallization in ethanol .
An alternative route employs nickel acetate (Ni(OAc)₂) in chloroform, facilitating the formation of the benzimidazole core at 60°C over 12 hours . While this method achieves comparable yields (94%), its reliance on chlorinated solvents limits environmental appeal.
Carbonylation of Brominated Intermediates
Palladium-catalyzed carbonylation of 6-bromo-4-methyl-2-propylbenzimidazole offers a high-yielding pathway. As detailed in WO2010081670A2, brominated precursors undergo carbonylation under 14 bar CO pressure at 100°C using palladium(II) acetate and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as ligands . This method produces methyl 4-methyl-2-propylbenzimidazole-6-carboxylate in 89% yield, which is subsequently transesterified with propanol .
Key parameters include:
-
Catalyst system : Pd(OAc)₂ (0.5 mol%), dppf (2 mol%)
-
Solvent : Ethanol/water (70:30 v/v)
-
Reaction time : 48 hours
Esterification of Carboxylic Acid Precursors
Direct esterification of 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid with propanol under acidic conditions is a straightforward approach. Using methanesulfonic acid (MSA) as a catalyst, the reaction achieves 93% yield after 6 hours at reflux . Phosphorus oxychloride (POCl₃) in xylene has also been employed, yielding 85–93% under milder conditions (70–75°C) .
Optimization Table :
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MSA | Toluene | 110 | 6 | 93 |
| POCl₃ | Xylene | 70 | 10 | 85 |
| H₂SO₄ | Propanol | 100 | 12 | 78 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2017 study demonstrated that irradiating a mixture of 3,4-diaminobenzoic acid, benzaldehyde, and propanol at 150 W for 15 minutes achieves 88% yield . This method avoids prolonged heating and minimizes side products like N-alkylated derivatives.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques using Wang resin-bound intermediates enable scalable synthesis. The carboxylic acid precursor is immobilized on resin, followed by cyclocondensation with benzaldehyde and propanol. After cleavage with trifluoroacetic acid (TFA), the target ester is obtained in 82% yield .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 8.19–8.17 (m, 2H, Ar-H), 7.65 (s, 1H, imidazole-H), 4.31 (q, 2H, -OCH₂CH₂CH₃), 1.35 (t, 3H, -CH₂CH₃) .
-
HRMS (ESI) : m/z calculated for C₁₈H₁₈N₂O₂ [M+H]⁺: 295.1447, found: 295.1451 .
Thermal Analysis :
Industrial-Scale Considerations
For large-scale production, the carbonylation method (Section 2) is preferred due to its compatibility with continuous-flow reactors and reduced catalyst loadings . In contrast, cyclocondensation (Section 1) suits small-scale syntheses requiring minimal purification .
Chemical Reactions Analysis
Types of Reactions: Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are typically conducted under efficient green methods or solvent-based conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield tri- and tetra-substituted imidazoles .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzimidazole derivatives, including propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate, exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HepG2. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells after treatment with related compounds, suggesting a potential mechanism for their anticancer activity .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 5.85 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 4.53 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
The antimicrobial efficacy of benzimidazole derivatives has been extensively studied, with findings indicating that these compounds can inhibit both bacterial and fungal growth. This compound has been evaluated for its activity against various pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 8 | Antibacterial |
| Compound D | Candida albicans | 64 | Antifungal |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives. Compounds similar to this compound have shown effectiveness in reducing inflammation and pain, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Table 3: Anti-inflammatory Activity
| Compound | Model | Effectiveness |
|---|---|---|
| Compound E | In vivo model | Significant reduction in inflammation |
| This compound | TBD |
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of benzimidazole derivatives with various biological targets, including enzymes involved in cancer progression and inflammation. Such studies are crucial for understanding how this compound interacts at the molecular level, potentially guiding future drug design efforts .
Mechanism of Action
The mechanism of action of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation . This makes it a promising candidate for adjuvant therapy in bacterial infections.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole core structure but differ in their substituents and specific applications.
Uniqueness: What sets Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications. Its ability to undergo diverse chemical reactions and its potential in antimicrobial and anticancer research make it a valuable compound in scientific research .
Biological Activity
Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article examines its biological activity, focusing on its anticancer, antifungal, antibacterial, and anti-diabetic properties, supported by various studies and data.
Chemical Structure and Properties
The structure of this compound features a benzimidazole core with a propyl group and a phenyl substituent. Its lipophilic nature enhances membrane permeation, which is crucial for biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Chemical Formula | C_{16}H_{16}N_{2}O_{2} |
| Molecular Weight | 284.31 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. This compound has shown significant cytotoxicity against various cancer cell lines.
- In vitro Studies : Research indicates that compounds similar to this compound exhibit IC50 values ranging from 16.38 μM to 100 μM against breast cancer cell lines (MDA-MB-231) and other types of cancer cells . The mechanism involves apoptosis induction through mitochondrial membrane potential disruption, leading to caspase activation .
Antifungal Activity
The compound has also demonstrated moderate antifungal activity against common strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values reported around 64 μg/mL .
Antibacterial Activity
In terms of antibacterial properties, this compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
- MIC Values : Studies have shown MIC values as low as 4 μg/mL against Staphylococcus aureus and other resistant strains . The presence of the propyl linker enhances its conformational flexibility, contributing to its binding affinity at bacterial targets .
Anti-Diabetic Activity
Recent investigations have identified α-glucosidase inhibition as another significant biological activity of this compound.
- In vivo Studies : Compounds derived from the benzimidazole framework showed promising results in lowering blood glucose levels in diabetic models, with IC50 values reaching as low as 0.71 µM for the most potent derivatives . These compounds were found to be non-cytotoxic against liver cells (LO2), indicating their potential safety for therapeutic use.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity due to increased lipophilicity. The most effective derivative achieved an IC50 value significantly lower than standard chemotherapeutic agents .
Case Study 2: Antibacterial Activity Assessment
A comparative study assessed the antibacterial efficacy of several benzimidazole derivatives against resistant bacterial strains. This compound showed remarkable potency compared to traditional antibiotics, suggesting its potential as a new antibacterial agent .
Q & A
Q. What synthetic methodologies are recommended for preparing propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate?
Answer: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of o-phenylenediamine derivatives with a carbonyl source (e.g., carboxylic acid or ester) under acidic conditions to form the benzimidazole core .
Esterification : Reaction of the carboxyl group at position 6 with propanol (propyl alcohol) using a catalyst like sulfuric acid or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for ester bond formation. This step often requires refluxing for 48–72 hours .
Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Validate purity via HPLC or TLC .
Q. Key Considerations :
Q. How are 2-phenyl-1H-benzo[d]imidazole derivatives characterized structurally?
Answer: Standard characterization techniques include:
- FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, propyl ester -OCH2CH2CH3 at δ 4.2–4.4 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C17H16N2O2: calculated m/z 296.32) .
- X-ray Crystallography : Resolve 3D structure using SHELX programs for critical applications like drug design .
Q. What computational tools are used to predict EGFR binding affinity for this compound?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite evaluates binding modes with EGFR (PDB ID: 1M17). Focus on hydrogen bonds (e.g., with Lys745, Thr790) and hydrophobic interactions .
- Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, ester groups) for activity using tools like Pharmit .
- Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC50 values from kinase assays .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Answer:
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 72 hours to <24 hours while maintaining >80% yield .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst loading, and stoichiometry .
Q. How do discrepancies between in-silico ADMET predictions and experimental cytotoxicity arise?
Answer:
- Limitations of Models : SwissADME predicts "high gastrointestinal absorption" but may overlook transporter-mediated efflux (e.g., P-gp) observed in vitro .
- Metabolic Stability : CYP450 isoforms (e.g., CYP3A4) may metabolize the propyl ester in vitro, altering toxicity profiles not captured in-silico .
- Mitigation : Validate predictions using parallel artificial membrane permeability assays (PAMPA) and hepatocyte stability tests .
Q. What strategies resolve crystallographic challenges for this compound?
Answer:
- Crystal Growth : Use slow evaporation (e.g., methanol/water mixtures) or vapor diffusion to obtain single crystals .
- Data Collection : Employ synchrotron radiation for low-symmetry crystals (e.g., monoclinic systems) to improve resolution .
- Refinement : SHELXL-2018 handles disorder in the propyl chain via PART and ISOR commands .
Q. How can substituent modifications enhance EGFR inhibition?
Answer:
Q. How to address conflicting toxicity data between in-silico and in-vivo models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
